[3-(4-Formylphenoxy)phenyl]boronic acid
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Overview
Description
[3-(4-Formylphenoxy)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Formylphenoxy)phenyl]boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-bromodiphenyl ether.
Grignard Reaction: The 4-bromodiphenyl ether reacts with magnesium in the presence of tetrahydrofuran to form a Grignard reagent.
Boronic Acid Formation: The Grignard reagent is then treated with tri-n-butyl borate, followed by acidic work-up to yield the desired boronic acid.
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of more cost-effective starting materials and reagents, as well as improved reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(4-Formylphenoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products:
Oxidation: Phenols or quinones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Suzuki–Miyaura Coupling: [3-(4-Formylphenoxy)phenyl]boronic acid is widely used in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology and Medicine:
Biological Labeling: The compound can be used for labeling biomolecules due to its ability to form stable complexes with diols.
Industry:
Mechanism of Action
The mechanism of action of [3-(4-Formylphenoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its applications in sensing and biological labeling. The boronic acid group interacts with diols to form cyclic esters, which are stable under physiological conditions .
Comparison with Similar Compounds
4-Formylphenylboronic acid: This compound is structurally similar but lacks the additional phenoxy group, making it less versatile in certain applications.
Phenylboronic acid: A simpler boronic acid with a phenyl group, commonly used in organic synthesis.
Uniqueness:
Properties
Molecular Formula |
C13H11BO4 |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
[3-(4-formylphenoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H11BO4/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-9,16-17H |
InChI Key |
GJLQRMUAPCYYTM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O)(O)O |
Origin of Product |
United States |
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